6-Prenylquercetin-3-methylether
Overview
Description
5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone: is a naturally occurring flavonoid compound. It is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group, along with a prenyl group attached to the flavone backbone. This compound is known for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone typically involves the following steps:
Prenylation: The introduction of the prenyl group is a key step. This can be achieved through the reaction of a suitable flavonoid precursor with prenyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like sodium hydride.
Hydroxylation: The hydroxyl groups are typically introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes involving the steps mentioned above.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted flavonoid derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex flavonoid derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its anti-cancer properties, particularly against breast cancer cells .
- Studied for its anti-inflammatory effects and potential to modulate immune responses.
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit the proliferation of cancer cells .
- Explored for its antioxidant properties and potential to protect against oxidative stress.
Industry:
- Used in the development of natural health products and supplements.
- Potential applications in the cosmetic industry for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone involves its interaction with various molecular targets and pathways:
Estrogen Receptor Modulation: The compound has been shown to down-regulate the expression of estrogen receptor-α (ER-α), inhibiting the growth of estrogen receptor-positive breast cancer cells.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Pathways: The compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Similar structure but with an additional prenyl group, known for its potent anti-cancer activity.
5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone: Contains a geranyl group instead of a prenyl group, also exhibits anti-cancer properties.
Uniqueness:
- The presence of the 6-prenyl group in 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone distinguishes it from other similar compounds, potentially contributing to its unique biological activities and therapeutic potential.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREZFYPTHFWMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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